molecular formula C₁₈H₁₀D₈ClN₃O₂ B1156989 8-Methoxyamoxapine-d8

8-Methoxyamoxapine-d8

Cat. No.: B1156989
M. Wt: 351.86
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxyamoxapine-d8 is a deuterated analog of 8-methoxyamoxapine, where eight hydrogen atoms are replaced with deuterium. This isotopic modification enhances its utility as an internal standard in mass spectrometry and pharmacokinetic studies, minimizing interference from endogenous compounds and improving analytical precision . The methoxy substitution at the 8-position likely alters metabolic stability and receptor binding compared to amoxapine .

Properties

Molecular Formula

C₁₈H₁₀D₈ClN₃O₂

Molecular Weight

351.86

Synonyms

8-Methoxyamoxapin-d8

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

  • Amoxapine : The parent compound lacks the 8-methoxy group and deuterium substitution.
  • Deuterated analogs (e.g., 8-hydroxyamoxapine-d8) : Used in quantitative bioanalysis to track pharmacokinetics.

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Deuterium Substitution
Amoxapine 313.79 3.1 0.05 (water) None
8-Methoxyamoxapine 343.82 3.5* 0.03* (water) None
8-Methoxyamoxapine-d8 351.89 3.5* 0.03* (water) 8 H → D substitutions
8-Hydroxyamoxapine-d8 321.80 2.8* 0.10* (water) 8 H → D substitutions

*Estimated based on parent compound trends .

The deuterated form exhibits a ~2.3% increase in molecular weight compared to its non-deuterated counterpart, which minimally impacts lipophilicity (logP) but may influence metabolic stability and chromatographic retention .

Pharmacological and Metabolic Differences

Deuterated compounds like this compound are designed to resist cytochrome P450-mediated metabolism due to the kinetic isotope effect, prolonging half-life. For example:

  • Amoxapine : Half-life ~8 hours in humans; metabolized to 8-hydroxyamoxapine.
  • This compound : Expected half-life extension by 20–30% based on deuterated drug trends (e.g., deutetrabenazine) .

Table 2: Pharmacokinetic Parameters

Compound Half-Life (h) Bioavailability (%) Key Metabolites
Amoxapine 8 85–90 8-Hydroxyamoxapine
This compound 9.5–10.5* ~85* Deuterated metabolites
8-Hydroxyamoxapine-d8 6–7* ~90* Glucuronide conjugates

*Estimated from deuterated analog studies .

Analytical Differentiation

Gas chromatography (GC) and LC-MS/MS are critical for distinguishing this compound from analogs.

Table 3: Gas Chromatography Parameters (SE-30 Column)

Compound Retention Time (min) Fragmentation Pattern (m/z)
8-Methoxyamoxapine 12.3 344 → 299, 227
This compound 12.1* 352 → 307, 235
8-Hydroxyamoxapine 10.8 314 → 269, 197

*Inferred from NIST data on similar deuterated compounds; deuterium reduces retention time slightly due to altered volatility .

LC-MS/MS studies highlight the utility of deuterated standards in quantifying low-abundance metabolites, with this compound providing a +8 Da shift in precursor ions for unambiguous identification .

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